N6-Dibenzoyladenosine 2',3'-Dibenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

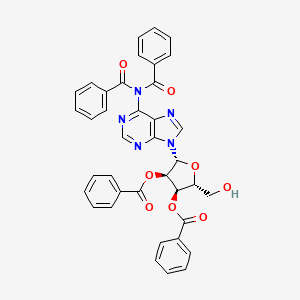

N6-Dibenzoyladenosine 2’,3’-Dibenzoate: is a synthetic nucleoside analog with the molecular formula C38H29N5O8 and a molecular weight of 683.68 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate typically involves the use of dry dichloromethane (CH2Cl2) as a solvent. The process begins by dissolving the compound in dry CH2Cl2 and cooling the solution to 0°C. Tetrazole is then added to the solution, followed by the addition of another compound dissolved in dry CH2Cl2. The mixture is allowed to warm to room temperature and is then diluted with CH2Cl2. The reaction mixture is extracted with aqueous saturated sodium chloride (NaCl), dried over sodium sulfate, and concentrated under reduced pressure to yield the product .

Industrial Production Methods: While specific industrial production methods for N6-Dibenzoyladenosine 2’,3’-Dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced nucleoside analogs.

Scientific Research Applications

N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of other nucleoside analogs and for studying nucleoside chemistry.

Biology: The compound is utilized in biochemical studies to investigate nucleoside interactions and functions.

Medicine: Research involving this compound can contribute to the development of nucleoside-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can mimic natural nucleosides and interfere with nucleic acid synthesis and function. This interference can affect various biological processes, including DNA replication and RNA transcription. The compound’s effects are mediated through its binding to nucleic acid polymerases and other nucleoside-binding proteins.

Comparison with Similar Compounds

N6-Benzoyladenosine: A related compound with a single benzoyl group.

2’,3’-Dibenzoyladenosine: Another analog with benzoyl groups at the 2’ and 3’ positions.

N6-Dibenzoyl-2’,3’-di-O-benzoyladenosine: A compound with multiple benzoyl groups similar to N6-Dibenzoyladenosine 2’,3’-Dibenzoate.

Uniqueness: N6-Dibenzoyladenosine 2’,3’-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other nucleoside analogs may not be suitable.

Biological Activity

N6-Dibenzoyladenosine 2',3'-dibenzoate is a modified adenosine derivative that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This compound is recognized for its potential therapeutic applications, including its role as a modulator of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in cellular models, and relevant research findings.

Chemical Structure and Properties

This compound is an adenosine analogue characterized by the presence of two benzoyl groups attached to the nitrogen atom at position 6 and two benzoyl groups at the ribose 2' and 3' positions. Its molecular formula is C27H25N5O5, and it has a molecular weight of approximately 485.52 g/mol. The structural modifications enhance its stability and bioactivity compared to natural adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly A1 and A2A receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological processes, including:

- Cell proliferation

- Apoptosis

- Inflammation

- Neurotransmission

Table 1: Interaction with Adenosine Receptors

| Receptor Type | Effect | Mechanism |

|---|---|---|

| A1 | Inhibition of adenylate cyclase | Decreases cAMP levels |

| A2A | Stimulation of adenylate cyclase | Increases cAMP levels |

Biological Activity in Cellular Models

Research has demonstrated that this compound exhibits various biological activities across different cellular systems:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis through caspase activation.

- Anti-inflammatory Properties : It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability (p < 0.01) and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It demonstrates moderate bioavailability due to its lipophilic nature, allowing it to cross cellular membranes effectively. Metabolism occurs primarily via hepatic pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYQOUZNLMTKQG-RLRJIRQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.